molecular formula C17H22N2O3 B2440439 2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE CAS No. 1797556-47-8

2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE

Cat. No.: B2440439
CAS No.: 1797556-47-8
M. Wt: 302.374
InChI Key: CHBLEOASMCRABT-UHFFFAOYSA-N
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Description

2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of isoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst.

    Introduction of the Dimethyl Groups: The methyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the Acetamide Group: The acetamide group can be introduced through an acylation reaction involving acetic anhydride or acetyl chloride.

    Formation of the Methoxy and Tolyl Groups: The methoxy and tolyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Pharmacology: It may be investigated for its biological activity and potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Chemical Biology: It can be used as a tool compound to study biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylisoxazol-4-yl)-N-(2-methoxyethyl)acetamide
  • 2-(3,5-dimethylisoxazol-4-yl)-N-(2-methoxy-2-phenylethyl)acetamide
  • 2-(3,5-dimethylisoxazol-4-yl)-N-(2-methoxy-2-(p-tolyl)ethyl)acetamide

Uniqueness

2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-11-7-5-6-8-14(11)16(21-4)10-18-17(20)9-15-12(2)19-22-13(15)3/h5-8,16H,9-10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBLEOASMCRABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)CC2=C(ON=C2C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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